![molecular formula C14H10F2N2O2S2 B3013571 7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-32-4](/img/structure/B3013571.png)
7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a derivative of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide . It is synthesized by introducing a fluorine atom at the 7-position of the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide .
Synthesis Analysis
The synthesis of this compound involves the reduction of the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide . The resulting 2-aminobenzenesulfonamides are then reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” include reduction, reaction with trimethyl orthoacetate, bromination, and nucleophilic substitution .Applications De Recherche Scientifique
Anticancer Research
This compound has shown potential in anticancer research, particularly in the inhibition of renal and non-small cell lung cancer cell lines. The structure of the compound allows it to interact with cancer cells, potentially leading to the development of new chemotherapeutic agents .
Tuberculosis Treatment
The compound’s derivatives have been evaluated for their tuberculostatic activities. Given the ongoing challenge of tuberculosis worldwide, this application could lead to significant advancements in treatment options .
Cardiovascular Therapeutics
Compounds within the same family as our compound of interest are known for their cardiovascular effects. They have been used to treat hypertension and may act as ATP-sensitive potassium channel openers .
Enzyme Inhibition
These compounds can inhibit various enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase. This property is crucial for developing drugs that manage conditions like gout or viral infections .
Antimicrobial Activity
The benzothiadiazine 1,1-dioxides class, which includes our compound, exhibits broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis. This makes it a candidate for developing new antimicrobial agents .
Insulin Release Regulation
The compound’s ability to act as an ATP-sensitive potassium channel opener can influence insulin release, which is vital for diabetes management. This application could lead to new treatments for diabetes .
Sulfonamide Scaffold for Drug Development
The compound’s sulfonamide scaffold is a versatile chemical structure that can be used to develop various heterocyclic compounds with potential therapeutic applications .
Structure-Activity Relationship (SAR) Studies
The compound’s diverse biological activities make it an excellent candidate for SAR studies, which can help in understanding the relationship between chemical structure and biological activity. This is fundamental in drug design and discovery .
Mécanisme D'action
Target of Action
The primary targets of 7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle and nerve cells .
Mode of Action
This compound acts as an opener of ATP-sensitive potassium channels . By opening these channels, it allows potassium ions to flow out of the cell, which can lead to hyperpolarization of the cell membrane and inhibition of electrical activity . This action can result in the inhibition of insulin release .
Biochemical Pathways
The compound’s action on ATP-sensitive potassium channels affects the sterol biosynthesis pathway of fungal cell membranes . This pathway is crucial for the growth and survival of fungi, and its disruption can lead to the death of the fungal cells .
Result of Action
The result of the compound’s action is the inhibition of fungal growth due to disruption of sterol biosynthesis . Additionally, it can inhibit insulin release, which may have implications for glucose regulation .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and the presence of other substances can affect the activity of many drugs
: Synthesis of novel 7-fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles (FTBs) as potent antifungal agents: molecular docking and in silico evaluation. : Synthesis and biological activity of novel 3-heteroaryl-2H-pyrido [4,3-e] [1,2,4]thiadiazine and 3-heteroaryl-2H-benzo [e] [1,2,4]thiadiazine 1,1-dioxides.
Orientations Futures
Propriétés
IUPAC Name |
7-fluoro-3-[(2-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O2S2/c15-10-5-6-12-13(7-10)22(19,20)18-14(17-12)21-8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANAJJANQKXZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{[1-(6-Chloro-4-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B3013488.png)
![N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B3013489.png)
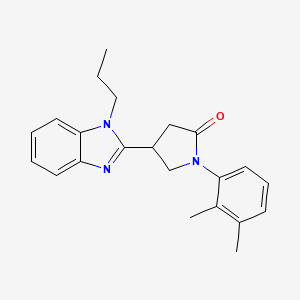
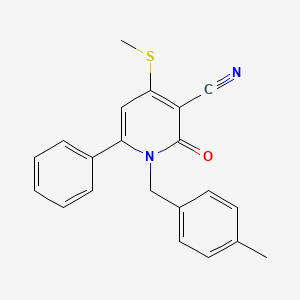
![2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B3013493.png)
![3-Methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3013495.png)
![3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013498.png)
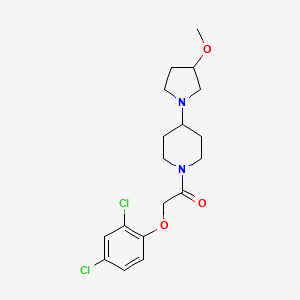
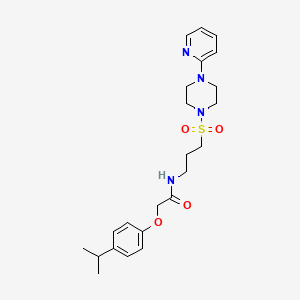
![N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide](/img/structure/B3013504.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B3013507.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3013509.png)
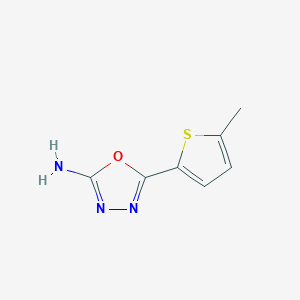
![1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3013511.png)